molecular formula C21H19FN2O4 B5603953 3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one

3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one

Cat. No. B5603953
M. Wt: 382.4 g/mol
InChI Key: LWLZLENLRHXOCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one, also known as FLUO-8, is a fluorescent calcium indicator that is widely used in scientific research. It is a synthetic compound that is used to detect changes in intracellular calcium levels in living cells and tissues. FLUO-8 is a useful tool for studying a variety of biological processes, including cell signaling, neurotransmission, and muscle contraction.

Mechanism of Action

3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one works by binding to calcium ions in living cells and tissues, causing a change in its fluorescence properties. When this compound binds to calcium, it undergoes a conformational change that leads to an increase in its fluorescence intensity. This change in fluorescence can be detected using specialized equipment, allowing researchers to monitor changes in intracellular calcium levels in real-time.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living cells and tissues. It is a non-toxic compound that can be used to study calcium signaling in a variety of cell types and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one is its high sensitivity and selectivity for calcium ions. It is also a stable compound that can be used in a variety of experimental conditions. However, this compound has some limitations. It is a synthetic compound that may not accurately mimic the behavior of endogenous calcium indicators in living cells and tissues. This compound also has a relatively short half-life, which may limit its usefulness in long-term experiments.

Future Directions

There are several future directions for research on 3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one. One area of interest is the development of new calcium indicators with improved sensitivity and selectivity. Researchers are also exploring the use of this compound in new applications, such as optogenetics and super-resolution microscopy. Another area of interest is the development of new methods for synthesizing this compound and other calcium indicators that are more efficient and cost-effective. Overall, this compound is a valuable tool for studying calcium signaling in living cells and tissues, and its use is likely to continue to expand in the future.

Synthesis Methods

3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one is synthesized using a multi-step process that involves the coupling of 4-(2-fluorophenyl)-1-piperazinecarboxylic acid with 8-hydroxy-2H-chromen-2-one. The resulting compound is then treated with a carbonylating agent to form the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one is widely used in scientific research to study calcium signaling in living cells and tissues. It is a valuable tool for investigating the role of calcium in a variety of biological processes, including muscle contraction, neurotransmission, and cell signaling. This compound is also used in drug discovery and development to screen for compounds that modulate calcium signaling pathways.

properties

IUPAC Name

3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-27-18-8-4-5-14-13-15(21(26)28-19(14)18)20(25)24-11-9-23(10-12-24)17-7-3-2-6-16(17)22/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLZLENLRHXOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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